molecular formula C10H13NO3 B13597988 2-Hydroxy-3-methyl-3-(pyridin-4-yl)butanoicacid

2-Hydroxy-3-methyl-3-(pyridin-4-yl)butanoicacid

Cat. No.: B13597988
M. Wt: 195.21 g/mol
InChI Key: JVTOBALWQWZTQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-methyl-3-(pyridin-4-yl)butanoic acid: is an organic compound that features a butanoic acid backbone with a hydroxyl group, a methyl group, and a pyridinyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-methyl-3-(pyridin-4-yl)butanoic acid can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions .

Industrial Production Methods

In an industrial setting, the production of 2-Hydroxy-3-methyl-3-(pyridin-4-yl)butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methyl-3-(pyridin-4-yl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted pyridinyl derivatives.

Scientific Research Applications

2-Hydroxy-3-methyl-3-(pyridin-4-yl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methyl-3-(pyridin-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and pyridinyl groups play a crucial role in its binding affinity and reactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-methyl-3-(pyridin-4-yl)butanoic acid is unique due to the presence of the pyridinyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactivity that are not observed in its analogs.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-hydroxy-3-methyl-3-pyridin-4-ylbutanoic acid

InChI

InChI=1S/C10H13NO3/c1-10(2,8(12)9(13)14)7-3-5-11-6-4-7/h3-6,8,12H,1-2H3,(H,13,14)

InChI Key

JVTOBALWQWZTQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=NC=C1)C(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.